![molecular formula C10H8F3N3O2S2 B2807404 4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 312524-33-7](/img/structure/B2807404.png)
4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide” is a derivative of 1H-1,2,4-triazol-3-yl benzenesulfonamide . It has been synthesized as part of a set of 15 derivatives with the aim of developing new antimalarial lead compounds . The structures of these derivatives were elucidated using IR, 1H-, 13C-, 19F-NMR, MS, and elemental analysis .
Synthesis Analysis
The synthesis of these derivatives was achieved using a rational approach . The yields of these derivatives were between 50% and 62% . A docking study based on sulfonamides previously used against malaria identified trifluoromethyl-substituted derivatives to be the best lead compounds for new antimalarial drug development .
Molecular Structure Analysis
The molecular structure of “this compound” was elucidated using IR, 1H-, 13C-, 19F-NMR, MS, and elemental analysis . The compound has a melting point of 170–172 °C .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are not explicitly mentioned in the available literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 170–172 °C . The compound has a yield of 53% .
Wissenschaftliche Forschungsanwendungen
Inhibition of Human Carbonic Anhydrase Isozymes A series of benzenesulfonamides incorporating various moieties was studied for their inhibitory activity against human carbonic anhydrase isozymes, particularly hCA I, II, IX, and XII. These isozymes are involved in various physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma, epilepsy, and cancer. The compounds demonstrated low nanomolar inhibitory activity against hCA II and significant inhibition of CA IX and XII, making them potential therapeutic agents (Alafeefy et al., 2015).
UV Protection and Antimicrobial Treatment of Cotton Fabrics Derivatives of benzenesulfonamides were designed and applied as azo dyes for cotton textile to impart UV protection and antimicrobial properties. The dyed-finished fabric exhibited excellent fastness and effective properties, including UV protection, making these derivatives useful for enhancing the functional attributes of cotton fabrics. This application demonstrates the compound's potential in textile processing and treatment, contributing to the development of functional and protective textiles (Mohamed, Abdel-Wahab & Fahmy, 2020).
Synthesis and Characterization of Bioactive Compounds The compound was involved in the synthesis and characterization of various bioactive derivatives. The resulting compounds were evaluated for their potential in diverse biological applications, including anticancer, antimicrobial, and antioxidant activities. The findings highlight the compound's role as a precursor in the synthesis of derivatives with potential therapeutic and biological applications (Aly et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds, such as sulfonamides, have been known to inhibit carbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Mode of Action
Based on its structural similarity to other sulfonamides, it can be hypothesized that it may also act as an inhibitor of the enzyme carbonic anhydrase . This inhibition could disrupt the balance of bicarbonate ions and protons in the body, leading to a variety of physiological effects.
Biochemical Pathways
If it acts similarly to other sulfonamides, it could affect the carbonic anhydrase pathway, leading to a disruption in the balance of bicarbonate ions and protons in the body .
Pharmacokinetics
Similar compounds are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
If it acts similarly to other sulfonamides, it could lead to a disruption in the balance of bicarbonate ions and protons in the body, which could have a variety of physiological effects .
Eigenschaften
IUPAC Name |
4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S2/c1-6-2-4-7(5-3-6)20(17,18)16-9-15-14-8(19-9)10(11,12)13/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLHQJSHIYSQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

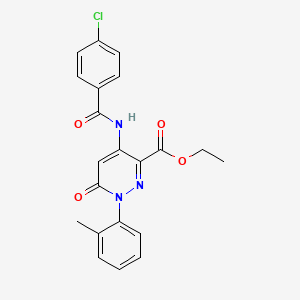
![6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2807328.png)
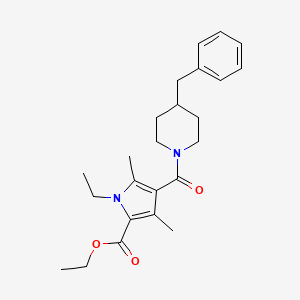
![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)
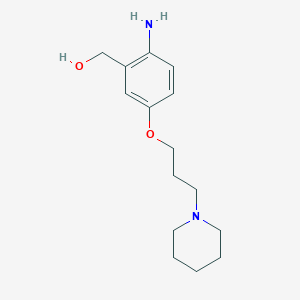
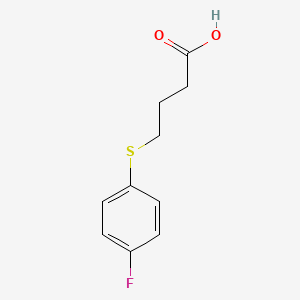
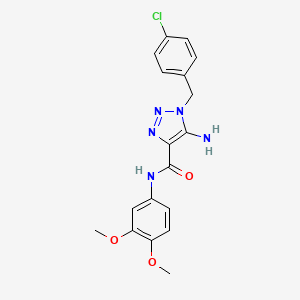

![N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2807340.png)

![8-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2807342.png)
![N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2807343.png)

